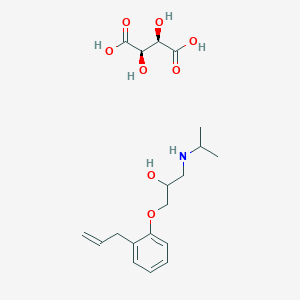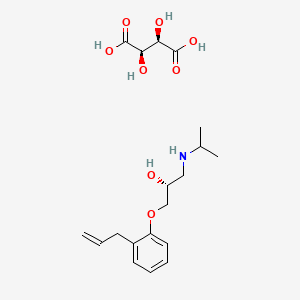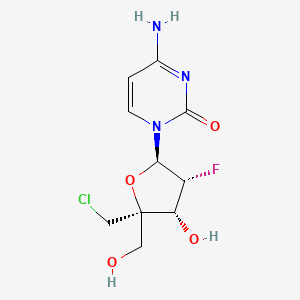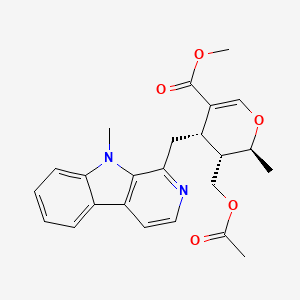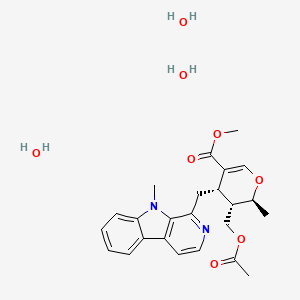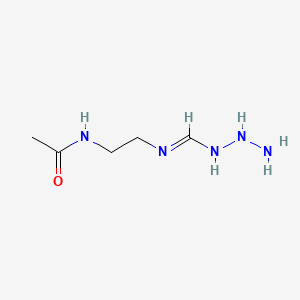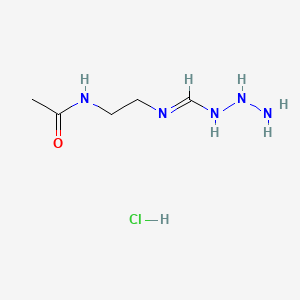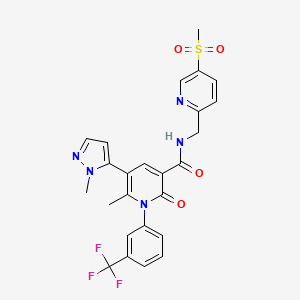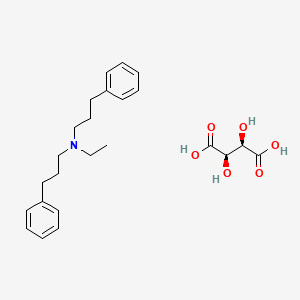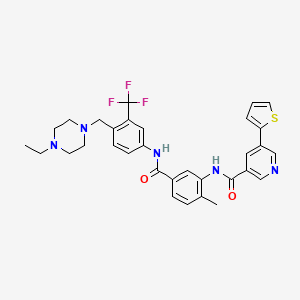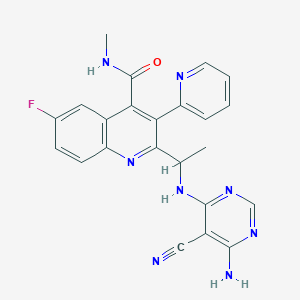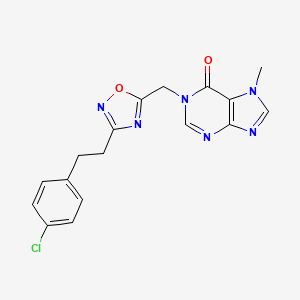
Aminacrine undecylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminacrine undecylate is a fluorescent anti-infective dye. It is used as a topical antiseptic and mutagen due to its interaction with DNA. It is also used as an intracellular pH indicator.
Applications De Recherche Scientifique
Membrane Activity in Drug Research : Mälkiä et al. (2003) studied aminoacridine therapeutics, including aminacrine, using liquid-liquid electrochemistry to understand their interaction with biomimetic phospholipid monolayers. This research suggests that such electrochemical methods are useful for studying membrane activity of drugs, indicating potential applications in drug development and testing (Mälkiä, Liljeroth, & Kontturi, 2003).
Electrochemical Sensors in Neurotransmitter Detection : A study by Ribeiro et al. (2016) reviewed electrochemical devices for detecting catecholamine neurotransmitters, mentioning the role of aminacrine and similar compounds in this context. This highlights the potential of such substances in the development of biosensors and analytical methodologies for neurotransmitter detection (Ribeiro, Fernandes, Pereira, & Silva, 2016).
Photobactericidal Activity in Antimicrobial Research : Wainwright et al. (1997) explored the phototoxicity of aminoacridines, including aminacrine, against pathogenic strains. The research shows significant increases in bactericidal activity upon illumination, pointing to applications in antimicrobial treatments (Wainwright, Phoenix, Marland, Wareing, & Bolton, 1997).
Biogenic Amines in Neurochemistry : Studies on biogenic amines, such as the work of Schildkraut & Kety (1967), have implications for understanding the role of amines in affective states and may indirectly link to research on compounds like aminacrine. These amines are crucial in the regulation of mood and behavior, relevant to the development of psychiatric medications (Schildkraut & Kety, 1967).
Propriétés
Numéro CAS |
17162-18-4 |
|---|---|
Nom du produit |
Aminacrine undecylate |
Formule moléculaire |
C24H32N2O2 |
Poids moléculaire |
380.53 |
Nom IUPAC |
acridin-9-amine undecanoate |
InChI |
1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13) |
Clé InChI |
IUUJXUYYPDJKHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminacrine undecylate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



